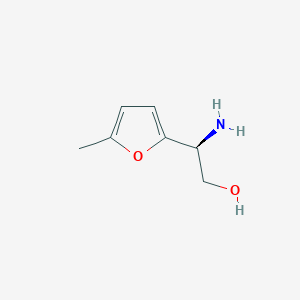
(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to an ethane backbone, with a 5-methylfuran ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol can be achieved through several methods. One common approach involves the reductive amination of 5-methylfurfural with an appropriate amine source under hydrogenation conditions. For instance, 5-methylfurfural can be reacted with ammonia or an amine in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of renewable feedstocks, such as biomass-derived 5-methylfurfural, is also a key consideration for sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(5-methylfuran-2-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(5-methylfuran-2-yl)ethane.
Substitution: Formation of 2-chloro-2-(5-methylfuran-2-yl)ethanol.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the specific target and context .
Comparación Con Compuestos Similares
2-Amino-2-(5-methylfuran-2-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(5-methylfuran-2-yl)propane: A similar compound with a propane backbone instead of ethane.
2-Amino-2-(5-methylfuran-2-yl)butane: A similar compound with a butane backbone.
Uniqueness: (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m0/s1 |
Clave InChI |
ODENOPAPQCXEKD-LURJTMIESA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@H](CO)N |
SMILES canónico |
CC1=CC=C(O1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
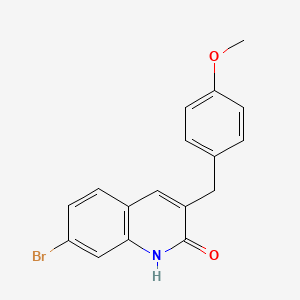
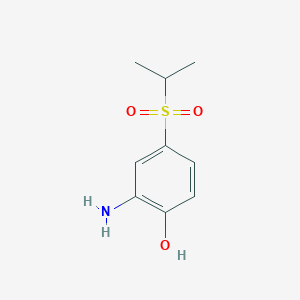
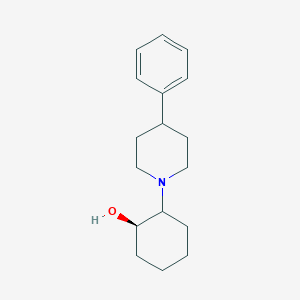
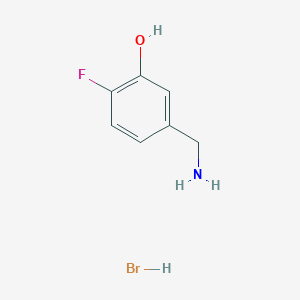
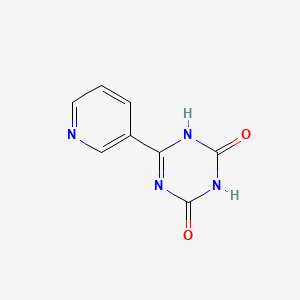

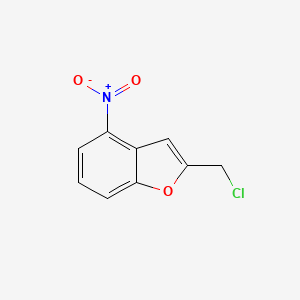

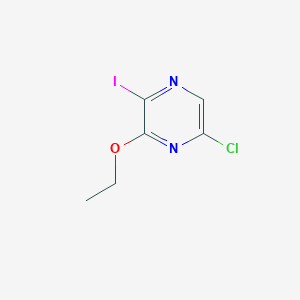
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
